2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide
CAS No.:
Cat. No.: VC20195288
Molecular Formula: C16H20N4O3
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide -](/images/structure/VC20195288.png)
Specification
Molecular Formula | C16H20N4O3 |
---|---|
Molecular Weight | 316.35 g/mol |
IUPAC Name | 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-pyridin-4-ylacetamide |
Standard InChI | InChI=1S/C16H20N4O3/c1-19-15(23)20(14(22)16(19)7-3-2-4-8-16)11-13(21)18-12-5-9-17-10-6-12/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,17,18,21) |
Standard InChI Key | XBPHSLUNGJTEFW-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC=NC=C3 |
Introduction
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide is a complex organic molecule featuring a unique spirocyclic structure. This compound includes a diazaspirodecane core and a pyridine moiety, contributing to its potential biological and chemical activities. The molecular formula for this compound is not explicitly provided in reliable sources, but compounds with similar structures typically have a molar mass around 240.26 g/mol, as seen in related spirocyclic compounds.
Synthesis
The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like recrystallization or chromatography are often employed for purification.
Potential Applications
Given its unique structure, 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide could serve as a scaffold for developing new therapeutic agents. The compound's potential applications might include targeting bacterial infections or inflammatory diseases, similar to other spirocyclic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume